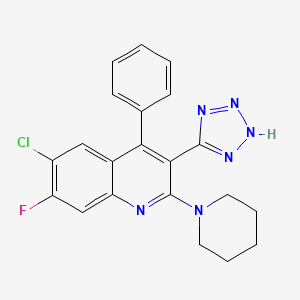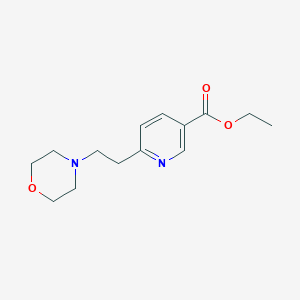![molecular formula C19H18Cl2N2O3 B10834912 1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834912.png)
1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-30 is a small molecular drug that has been studied for its potential therapeutic applications. It is known to interact with fatty acid-binding proteins, specifically fatty acid-binding protein 4 and fatty acid-binding protein 5 . These proteins play a crucial role in various metabolic pathways, making this compound a significant subject of research.
Preparation Methods
The synthesis of PMID27109571-Compound-30 involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
PMID27109571-Compound-30 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
PMID27109571-Compound-30 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s interaction with fatty acid-binding proteins makes it a valuable tool in studying metabolic pathways and lipid transport.
Industry: The compound’s properties are explored for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-30 involves its binding to fatty acid-binding proteins, specifically fatty acid-binding protein 4 and fatty acid-binding protein 5. By inhibiting these proteins, the compound disrupts the normal transport and metabolism of fatty acids, leading to altered lipid homeostasis. This inhibition can result in therapeutic effects, particularly in conditions related to metabolic disorders .
Comparison with Similar Compounds
PMID27109571-Compound-30 can be compared with other fatty acid-binding protein inhibitors such as PMID27109571-Compound-27 and PMID27109571-Compound-5. While all these compounds target similar proteins, PMID27109571-Compound-30 is unique due to its specific binding affinity and selectivity for fatty acid-binding protein 4 and fatty acid-binding protein 5. This uniqueness makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[(3,5-dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-13-10-14(21)16(12-6-2-1-3-7-12)15(11-13)22-18(26)23-19(17(24)25)8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,24,25)(H2,22,23,26) |
InChI Key |
XKZSVPIUPDFCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)


![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)
![[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol](/img/structure/B10834850.png)


![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![2-[4,6-Difluoro-3-(4-hydroxyphenyl)indol-1-yl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B10834892.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-4,6-dimethoxy-1H-indol-1-yl]ethanone](/img/structure/B10834907.png)
